![molecular formula C19H13BrN2O5S B2990545 6-bromo-3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 361995-28-0](/img/structure/B2990545.png)
6-bromo-3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
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Description
6-bromo-3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one, also known as BNTC, is a synthetic compound that belongs to the class of thiazolidine-2,4-diones. It has gained significant attention in recent years due to its potential use in scientific research.
Scientific Research Applications
Synthetic Chemistry
Chromenone and its derivatives are important scaffolds in synthetic chemistry, often found in diverse natural products and biomaterials .
Medicinal Chemistry
Compounds like coumarin, a 2H-chromen-2-one oxa-heterocycle, are present in many biologically active compounds, including anticoagulants like acenocoumarin and Warfarin, as well as antibiotics like Novobiocin .
Heterocyclic Compound Synthesis
Chromen-2-one derivatives are used to synthesize various biologically active heterocyclic compounds, such as thiophene, thiazole, pyrazole, pyran, and pyridine derivatives .
Cosmetic Applications
Chroman-4-one derivatives have been used in cosmetic preparations for skin and hair care, treatment of skin and hair-related defects like inflammation, allergies, or wound healing processes .
Drug Design and Cancer Research
Chromen-2-one analogues are being designed with better inhibition capacity against cancer cell lines, such as MCF-7 breast cancer cell line .
properties
IUPAC Name |
6-bromo-3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5S/c20-13-3-6-16-12(9-13)10-15(19(24)27-16)17(23)21-7-8-28-18(21)11-1-4-14(5-2-11)22(25)26/h1-6,9-10,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXBUZHRBXDUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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